2-Chloro-9-(trimethylsilyl)-6-((trimethylsilyl)oxy)-9H-purine is a synthetic compound belonging to the purine class of nucleobases, which are fundamental components of nucleic acids like DNA and RNA. The molecular formula of this compound is C14H29N5OSi3, and it has a molecular weight of approximately 367.67 g/mol. This compound features a chloro substituent at the second position and two trimethylsilyl groups, one at the ninth position and another at the sixth position, which contribute to its unique chemical properties and reactivity .
The presence of trimethylsilyl groups enhances the compound's stability and solubility in organic solvents, making it useful in various chemical applications. The structure can be described using the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, which provides a systematic way to name chemical compounds based on their structure.
These reactions are significant for modifying the compound for further applications in medicinal chemistry and materials science.
Synthesis of 2-Chloro-9-(trimethylsilyl)-6-((trimethylsilyl)oxy)-9H-purine typically involves multi-step organic synthesis techniques:
These methods highlight the complexity involved in synthesizing modified purines for research and industrial applications.
2-Chloro-9-(trimethylsilyl)-6-((trimethylsilyl)oxy)-9H-purine has potential applications in several fields:
Interaction studies involving 2-Chloro-9-(trimethylsilyl)-6-((trimethylsilyl)oxy)-9H-purine would typically focus on its binding affinity and activity against specific biological targets, such as enzymes or receptors involved in nucleic acid metabolism. These studies can provide insights into how this compound interacts at the molecular level and its potential therapeutic effects.
Several compounds share structural similarities with 2-Chloro-9-(trimethylsilyl)-6-((trimethylsilyl)oxy)-9H-purine. Here are some notable examples:
| Compound Name | Structure | Key Features |
|---|---|---|
| Guanine | Guanine | Natural purine base; involved in DNA/RNA |
| 2-Aminopurine | 2-Aminopurine | Analog with amino group; used as mutagen |
| 6-Mercaptopurine | 6-Mercaptopurine | Anticancer drug; thiol derivative |
The unique aspects of 2-Chloro-9-(trimethylsilyl)-6-((trimethylsilyl)oxy)-9H-purine arise from its dual trimethylsilyl substitutions which enhance its solubility and stability compared to other purines. This modification may also influence its reactivity and potential biological interactions differently than other similar compounds.